molecular formula C17H9FN4O2S B385645 6-[5-(4-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 720672-18-4

6-[5-(4-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B385645
M. Wt: 352.3g/mol
InChI Key: QPZFOPHCYYAYTC-UHFFFAOYSA-N
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Description

6-[5-(4-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H9FN4O2S and its molecular weight is 352.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[5-(4-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[5-(4-Fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of the compound can be achieved through a multi-step process involving various reactions.

Starting Materials
4-fluorophenylboronic acid, furan-2-carbaldehyde, thiourea, sodium azide, copper(I) iodide, sodium ascorbate, sulfuric acid, acetic anhydride, triethylamine, chloroacetyl chloride

Reaction
Step 1: Synthesis of 5-(4-Fluorophenyl)furan-2-carbaldehyde by reacting 4-fluorophenylboronic acid with furan-2-carbaldehyde using a palladium-catalyzed Suzuki coupling reaction., Step 2: Synthesis of 5-(4-Fluorophenyl)furan-2-ylthiourea by reacting 5-(4-Fluorophenyl)furan-2-carbaldehyde with thiourea in the presence of sulfuric acid., Step 3: Synthesis of 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole by reacting 5-(4-Fluorophenyl)furan-2-ylthiourea with sodium azide, copper(I) iodide, and sodium ascorbate to form the corresponding azide intermediate. The azide intermediate is then reacted with chloroacetyl chloride in the presence of triethylamine to yield the final product.

properties

IUPAC Name

6-[5-(4-fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN4O2S/c18-11-5-3-10(4-6-11)12-7-8-14(24-12)16-21-22-15(13-2-1-9-23-13)19-20-17(22)25-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZFOPHCYYAYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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